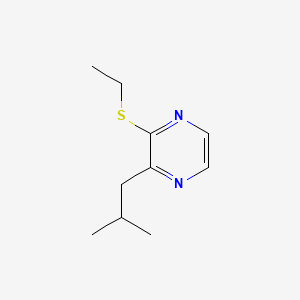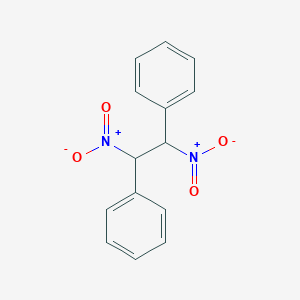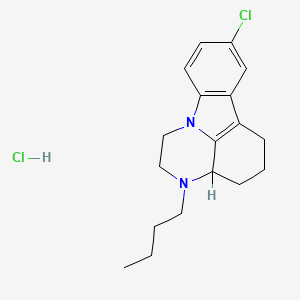
3,6,8,11-Tetraoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,8,11-Tetraoxatridecane is an organic compound with the molecular formula C9H20O4. It is characterized by the presence of four oxygen atoms within its structure, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8,11-Tetraoxatridecane typically involves the reaction of tetraethylene glycol with appropriate halogenated compounds under controlled conditions. One common method includes the use of carbon tetrabromide and triphenylphosphine in acetonitrile at low temperatures, followed by warming to room temperature and purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,8,11-Tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives of this compound are often used in substitution reactions with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
3,6,8,11-Tetraoxatridecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of drug delivery systems due to its solubility and stability.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the formulation of drugs that require specific solubility profiles.
Wirkmechanismus
The mechanism of action of 3,6,8,11-Tetraoxatridecane involves its interaction with various molecular targets. Its four oxygen atoms allow it to form hydrogen bonds and interact with polar molecules, making it an effective solvent and reactant in various chemical processes. The pathways involved in its action depend on the specific application, such as drug delivery or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
2,5,8,11-Tetraoxatridecane: Similar in structure but with different reactivity and applications.
Tetraethylene glycol: A precursor to 3,6,8,11-Tetraoxatridecane with similar properties but less complex structure.
Uniqueness: this compound is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
71563-30-9 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-ethoxy-2-(2-ethoxyethoxymethoxy)ethane |
InChI |
InChI=1S/C9H20O4/c1-3-10-5-7-12-9-13-8-6-11-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
GDZIUDHJILDBKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)




![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
